

AMG-458 Preclinical Studies: A Technical Overview

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Compound of Interest

Compound Name: *Amg-458*

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Introduction

AMG-458 is a potent and selective, orally bioavailable, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Deregulation of the c-Met signaling pathway, often through overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is implicated in the tumorigenesis and metastasis of various human cancers.[2][3] **AMG-458** has demonstrated significant anti-tumor activity in preclinical models by effectively blocking c-Met phosphorylation and downstream signaling.[1] This technical guide provides a comprehensive overview of the key preclinical findings for **AMG-458**, including its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **AMG-458**.

Table 1: In Vitro Inhibitory Activity of **AMG-458**

Target/Cell Line	Parameter	Value (nM)	Reference
Human c-Met (enzymatic)	K _i	1.2	[2][4]
Mouse c-Met (enzymatic)	K _i	2.0	[2][5]
Wild-type c-Met (enzymatic)	K _i	1.2	[6]
c-MetH1094R (enzymatic)	K _i	0.5	[6]
c-MetV1092I (enzymatic)	K _i	1.1	[6]
c-MetD1228H (enzymatic)	K _i	2.2	[6]
c-Met Enzymatic Activity	IC ₅₀	2	[1]
c-Met Phosphorylation (PC3 cells)	IC ₅₀	60	[1][3][4][6]
c-Met Phosphorylation (CT26 cells)	IC ₅₀	120	[3][4][6]
c-Met Phosphorylation (Huvec cells)	IC ₅₀	690	[3]

Table 2: In Vivo Efficacy of **AMG-458** in Xenograft Models

Xenograft Model	Parameter	Value (mg/kg)	Associated Plasma Concentration (AUC ₀₋₂₄)	Reference
NIH-3T3/TPR-Met (ligand-independent)	ED ₅₀	12	96 μ Mh	[1]
U-87 MG glioblastoma (ligand-dependent)	ED ₅₀	16	130 μ Mh	[1]
NIH-3T3/TPR-Met	ED ₉₀	~34	Not Reported	[3]
U-87 MG glioblastoma	ED ₉₀	~59	Not Reported	[3]
HGF-mediated c-Met phosphorylation (mouse liver)	ED ₉₀	~30	~15 μ M at 6 hours	[4]

Table 3: Pharmacokinetic Parameters of **AMG-458**

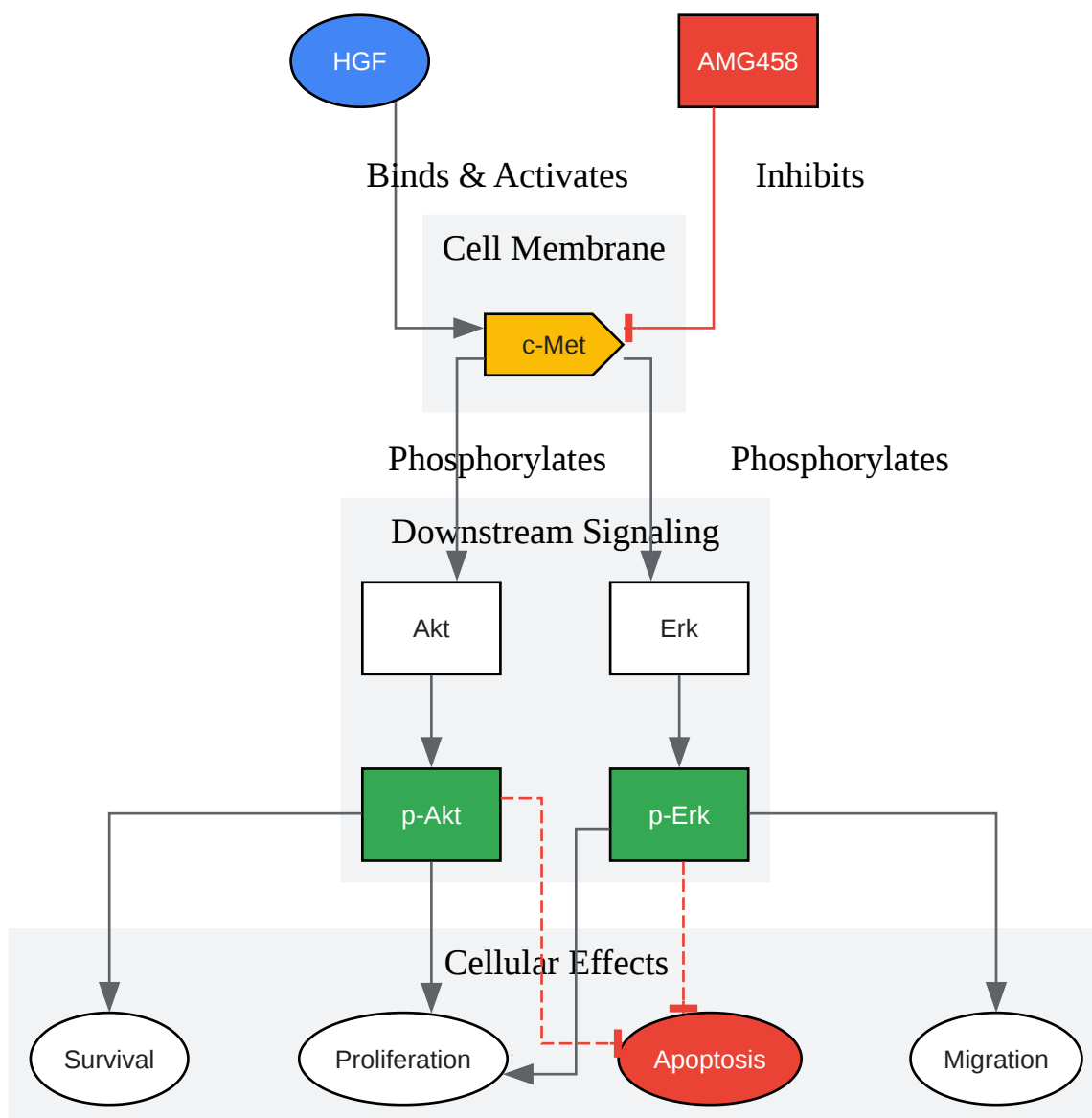
Species	Clearance (CL) (L/h)/kg	Volume of Distribution (V _{ss}) (L/kg)	Half-life (t _{1/2}) (h)	Reference
Mouse	0.16	0.31	1.3	[2]
Rat	0.73	0.62	1.0	[2]

Table 4: Metabolic Stability of **AMG-458** in Liver Microsomes

Species	Intrinsic Clearance (Cl _{int}) (μL/min)/mg
Mouse	<5
Rat	62
Dog	8
Monkey	8
Human	18

Mechanism of Action and Signaling Pathway

AMG-458 exerts its anti-tumor effects by inhibiting the c-Met receptor tyrosine kinase.[1] Upon binding of its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This activation cascade promotes cell survival, proliferation, migration, and invasion.[2][3] **AMG-458**, as an ATP-competitive inhibitor, prevents this initial phosphorylation step. Preclinical studies have shown that inhibition of c-Met by **AMG-458** leads to a reduction in the phosphorylation of downstream effectors, including Akt and Erk.[4] The combination of **AMG-458** with radiation therapy has been shown to synergistically increase apoptosis in the H441 non-small cell lung cancer cell line, an effect correlated with the reduction of p-Akt and p-Erk levels.[4]



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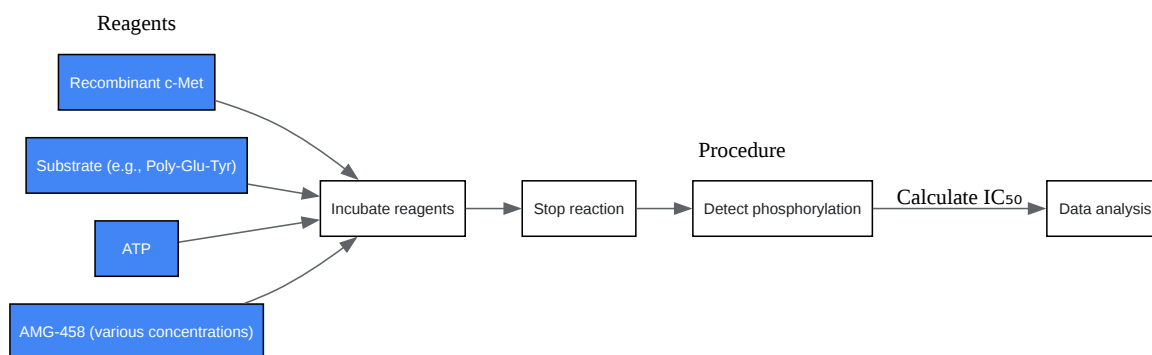
Caption: AMG-458 inhibits c-Met signaling, leading to reduced cell proliferation, survival, and migration, and increased apoptosis.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **AMG-458** are proprietary. However, based on the published literature, the following sections outline the likely methodologies employed in key experiments.

In Vitro c-Met Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of **AMG-458** on the enzymatic activity of the c-Met kinase.



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Caption: Workflow for a typical in vitro c-Met enzymatic assay.

Methodology:

- **Reagents:** Recombinant human or mouse c-Met kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of **AMG-458**.
- **Reaction Setup:** The reaction is typically performed in a 96- or 384-well plate. The c-Met enzyme, substrate, and varying concentrations of **AMG-458** are pre-incubated.
- **Initiation and Incubation:** The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- **Detection:** The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or radiometric assays measuring the incorporation of ³²P-ATP.

- **Data Analysis:** The results are plotted as the percentage of inhibition versus the concentration of **AMG-458**. The IC_{50} value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated using non-linear regression analysis.

Cellular c-Met Phosphorylation Assay

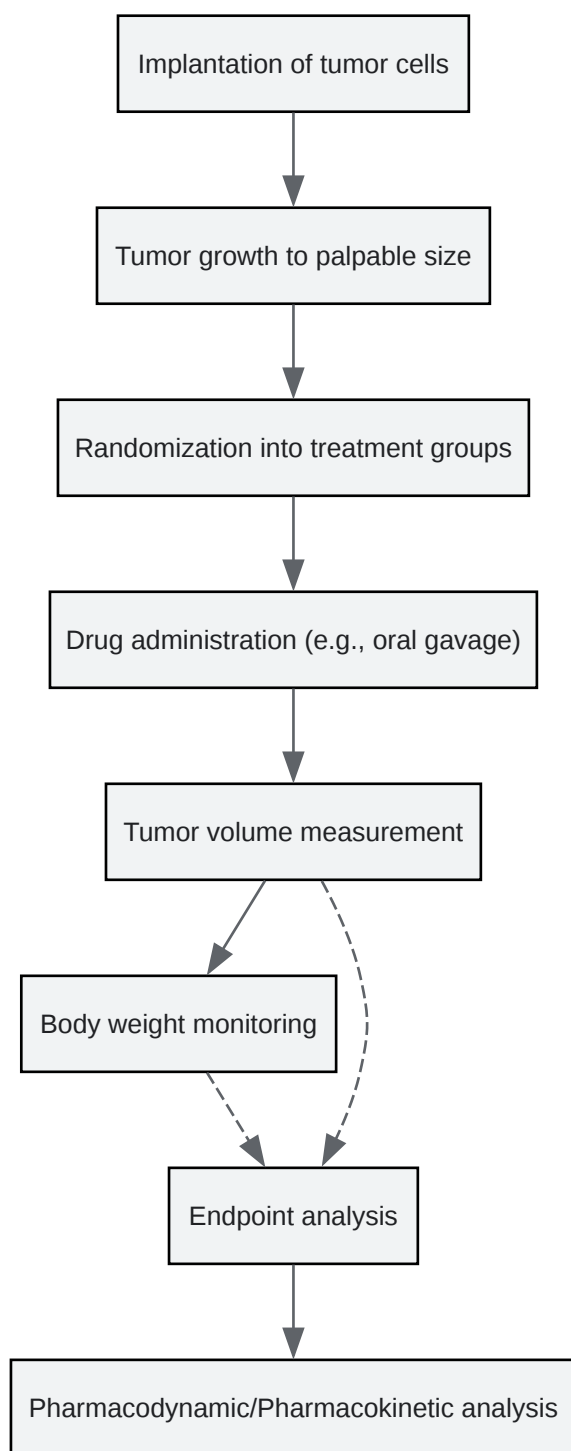
This cell-based assay measures the ability of **AMG-458** to inhibit HGF-induced c-Met phosphorylation in a cellular context.

Methodology:

- **Cell Culture:** Cancer cell lines with known c-Met expression (e.g., PC3, CT26, H441) are cultured to sub-confluency.
- **Serum Starvation:** Cells are serum-starved for a period (e.g., 18-24 hours) to reduce basal levels of receptor tyrosine kinase activation.
- **Inhibitor Treatment:** Cells are pre-treated with various concentrations of **AMG-458** for a defined time (e.g., 1-2 hours).
- **HGF Stimulation:** Cells are then stimulated with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
- **Cell Lysis and Protein Quantification:** Cells are lysed, and total protein concentration is determined using a standard method like the BCA assay.
- **Western Blot Analysis:** Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
- **Detection and Analysis:** Following incubation with a secondary antibody, the protein bands are visualized. The band intensities are quantified, and the ratio of p-c-Met to total c-Met is calculated to determine the extent of inhibition at each **AMG-458** concentration.

In Vivo Xenograft Tumor Models

These studies assess the anti-tumor efficacy of **AMG-458** in a living organism.



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Caption: General workflow for in vivo xenograft model studies.

Methodology:

- **Animal Models:** Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
- **Cell Implantation:** Human cancer cells, such as U-87 MG (ligand-dependent) or NIH-3T3 cells engineered to express the constitutively active TPR-Met fusion protein (ligand-independent), are injected subcutaneously into the flanks of the mice.[1]
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
- **Drug Administration:** **AMG-458** is administered orally, typically once or twice daily, at various dose levels (e.g., 30 mg/kg, 100 mg/kg).[4] The vehicle used for the control group is administered in the same manner.
- **Efficacy Assessment:** Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is also monitored as an indicator of toxicity.
- **Endpoint and Analysis:** The study is concluded when tumors in the control group reach a predetermined size. The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group. ED₅₀ (the dose required to achieve 50% of the maximum tumor growth inhibition) can be calculated. At the end of the study, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analyses.

Conclusion

The preclinical data for **AMG-458** strongly support its profile as a potent, selective, and orally bioavailable inhibitor of c-Met with significant anti-tumor activity in both ligand-dependent and -independent tumor models. Its favorable pharmacokinetic properties and demonstrated mechanism of action through the inhibition of key downstream signaling pathways, such as PI3K/Akt and MAPK/Erk, provide a solid foundation for its clinical development in cancers with aberrant c-Met signaling. Further investigation into biomarkers that predict sensitivity to **AMG-458** will be crucial for its successful clinical application.

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